Cas no 144868-43-9 (2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-)
![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- structure](https://ja.kuujia.com/scimg/cas/144868-43-9x500.png)
144868-43-9 structure
商品名:2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-
2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- 化学的及び物理的性質
名前と識別子
-
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-
- Garjasmin
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl e...
- Methyl (2aS,4aS,7aS,7bS)-2a-hydroxy-2a,4a,7a,7b-tetrahydro-2H-1,7 -dioxacyclopenta[cd]indene-5-carboxylate
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aa,4aa,7aa,7ba)]-
- (2aS,4aS,7aS,7bS)-2a,4a,7a,7b-Tetrahydro-2a-hydroxy-2H-1,7-dioxacyclopent[cd]indene-5-carboxylic acid methyl ester
- [ "" ]
- CS-0024473
- FS-10368
- HY-N3932
- AKOS032962320
- methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate
- SCHEMBL10042300
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2a,4a,7a,7b)]-
- 144868-43-9
- METHYL (1S,4S,7S,11S)-4-HYDROXY-2,10-DIOXATRICYCLO[5.3.1.0?,(1)(1)]UNDECA-5,8-DIENE-8-CARBOXYLATE
- DA-63705
-
- インチ: InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1
- InChIKey: PYJMOWDBOPKFBI-SSQAQTMGSA-N
- ほほえんだ: COC(C1[C@H]2C=C[C@]3(CO[C@H]([C@@H]23)OC=1)O)=O
計算された属性
- せいみつぶんしりょう: 224.06800
- どういたいしつりょう: 224.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 65Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 381.9±42.0 °C at 760 mmHg
- フラッシュポイント: 152.8±21.4 °C
- PSA: 64.99000
- LogP: -0.03690
- じょうきあつ: 0.0±2.0 mmHg at 25°C
2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G50850-5mg |
Methyl (2aS,4aS,7aS,7bS)-2a-hydroxy-2a,4a,7a,7b-tetrahydro-2H-1,7 -dioxacyclopenta[cd]indene-5-carboxylate |
144868-43-9 | ,HPLC≥98% | 5mg |
¥4480.0 | 2023-09-07 | |
A2B Chem LLC | AA72706-10mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 10mg |
$1125.00 | 2024-04-20 | |
A2B Chem LLC | AA72706-100mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 100mg |
$6817.00 | 2024-04-20 | |
A2B Chem LLC | AA72706-1000mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 1000mg |
$35067.00 | 2024-04-20 | |
A2B Chem LLC | AA72706-500mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 500mg |
$21928.00 | 2024-04-20 | |
TargetMol Chemicals | TN4116-1 ml * 10 mm |
Garjasmin |
144868-43-9 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
A2B Chem LLC | AA72706-25mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 25mg |
$2337.00 | 2024-04-20 | |
TargetMol Chemicals | TN4116-5 mg |
Garjasmin |
144868-43-9 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
A2B Chem LLC | AA72706-5mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 5mg |
$680.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4116-1 mg |
Garjasmin |
144868-43-9 | 1mg |
¥2275.00 | 2022-04-26 |
2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
関連分類
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Iridoids and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Iridoids and derivatives
144868-43-9 (2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-) 関連製品
- 51838-83-6(Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate)
- 24512-62-7(Gardenoside)
- 59204-61-4(beta-Dihydroplumericinic acid)
- 2866319-14-2(3-Azabicyclo[3.2.1]octane, 6-methoxy- )
- 1094289-44-7(3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione)
- 924724-54-9(2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide)
- 1496889-16-7(2-ethoxy-2,4-dimethylpentan-1-amine)
- 943995-31-1(4-amino-2-chloro-5-pyrimidinol)
- 2229511-84-4(4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine)
- 2200281-01-0(4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:144868-43-9)Garjasmin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ